9-Oxo Epinastine Hydrochloride
Overview
Description
9-Oxo Epinastine Hydrochloride is a metabolite and decomposition product of Epinastine. It is known for its molecular structure, which includes a dibenzimidazoazepine core. The compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 9-Oxo Epinastine Hydrochloride involves several steps. One common method starts with the reaction of 6-chloromethyl-11-dihydro-dibenzoazepine with an amino reagent under protective conditions to generate an amino-protective compound. This intermediate undergoes reduction and deprotection reactions to form 6-aminomethyl-6,11-dihydro-dibenzoazepine. Finally, cyanogen bromide cyclization is performed, followed by neutralization with alkali and reaction with hydrochloric acid to yield this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process ensures high product purity and minimal byproducts, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 9-Oxo Epinastine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms .
Scientific Research Applications
9-Oxo Epinastine Hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry to study its properties and reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research focuses on its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 9-Oxo Epinastine Hydrochloride is related to its parent compound, Epinastine. Epinastine is an H1 receptor antagonist that prevents histamine binding to H1 and H2 receptors, stabilizes mast cells, and inhibits the release of proinflammatory mediators. These actions help control allergic responses and provide lasting protection .
Comparison with Similar Compounds
Epinastine: The parent compound, known for its antihistamine properties.
9-Oxo Epinastine Hydrobromide: A similar compound with a different counterion.
Other Dibenzimidazoazepine Derivatives: Compounds with similar core structures but different functional groups.
Uniqueness: 9-Oxo Epinastine Hydrochloride is unique due to its specific molecular structure and the presence of the oxo group, which influences its chemical properties and reactivity. Its role as a metabolite and decomposition product of Epinastine also distinguishes it from other similar compounds .
Properties
IUPAC Name |
3-amino-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-13-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c17-16-18-9-14-10-5-1-2-6-11(10)15(20)12-7-3-4-8-13(12)19(14)16/h1-8,14H,9H2,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEUIRBHHWJTHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3C(=O)C4=CC=CC=C4N2C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745378 | |
Record name | 3-Amino-1,13b-dihydro-9H-dibenzo[c,f]imidazo[1,5-a]azepin-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141342-69-0 | |
Record name | 3-Amino-1,13b-dihydro-9H-dibenzo[c,f]imidazo[1,5-a]azepin-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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